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Abstract
JPH203, also known as KYT-0353, is a potent and highly selective inhibitor of the L-type amino

acid transporter 1 (LAT1). LAT1 is a crucial transporter for essential amino acids, and its

overexpression is a hallmark of numerous cancers, making it a prime therapeutic target.

JPH203's ability to selectively block LAT1 disrupts amino acid homeostasis in cancer cells,

leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of

the chemical structure, physicochemical properties, mechanism of action, and key experimental

findings related to JPH203, intended for researchers, scientists, and professionals in the field

of drug development.

Chemical Structure and Properties
JPH203 is a synthetic tyrosine analog. Its chemical identity and key properties are summarized

below.

Table 1: Chemical and Physical Properties of JPH203
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Property Value Reference

IUPAC Name

(2S)-2-amino-3-[4-[(5-amino-2-

phenyl-1,3-benzoxazol-7-

yl)methoxy]-3,5-

dichlorophenyl] propanoic acid

[1]

Synonyms KYT-0353, Nanvuranlat [2]

CAS Number 1037592-40-7 (free base) [2][3]

Molecular Formula C₂₃H₁₉Cl₂N₃O₄ [1][2]

Molecular Weight 472.3 g/mol [1][2]

Appearance White to off-white solid powder [4]

Solubility
Soluble in DMSO. Sparingly

soluble in aqueous buffers.
[4][5][6]

Storage and Stability

Store at -20°C. Stable for at

least 4 years as a solid.

Aqueous solutions should be

used within a day.

[7][8]
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Mechanism of Action and Signaling Pathways
JPH203 functions as a selective, competitive inhibitor of the L-type amino acid transporter 1

(LAT1), also known as SLC7A5. LAT1 is responsible for the transport of large neutral amino

acids, such as leucine, which are essential for cancer cell growth and proliferation. By blocking

LAT1, JPH203 induces amino acid starvation within cancer cells, triggering a cascade of

downstream events.

The primary signaling pathways affected by JPH203-mediated LAT1 inhibition include:
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mTOR Signaling Pathway: Deprivation of essential amino acids, particularly leucine, leads to

the downregulation of the mTOR signaling pathway. This pathway is a central regulator of

cell growth, proliferation, and survival.[9][10][11]

Mitochondria-Dependent Apoptosis: JPH203 treatment has been shown to induce apoptosis

through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic

proteins (Bad, Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL),

leading to the activation of caspase-9 and subsequently caspase-3.[2][3][12]

Cell Cycle Arrest: Inhibition of LAT1 by JPH203 can cause cell cycle arrest at the G0/G1 and

G2/M phases, associated with altered expression of cell cycle regulatory proteins like cyclin

D1, CDK4, and CDK6.[1][2][8]

Wnt/β-catenin Signaling Pathway: In some cancer types, such as castration-resistant

prostate cancer, JPH203 has been found to suppress the Wnt/β-catenin signaling pathway,

potentially through the downregulation of CD24.[9][11]
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JPH203 Mechanism of Action and Downstream Signaling.
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Experimental Data
In Vitro Efficacy
JPH203 has demonstrated potent anti-proliferative effects across a wide range of cancer cell

lines. The half-maximal inhibitory concentrations (IC₅₀) for both L-leucine uptake and cell

growth are presented below.

Table 2: In Vitro Activity of JPH203 in Various Cancer Cell Lines
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Cell Line Cancer Type Assay IC₅₀ (µM) Reference

HT-29
Colorectal

Cancer

¹⁴C-Leucine

Uptake
0.06 [1]

HT-29
Colorectal

Cancer
Cell Growth 4.1 [1]

LoVo
Colorectal

Cancer
Cell Growth 2.3 ± 0.3 [1]

MKN45 Gastric Cancer Cell Growth 4.6 ± 1.0 [1]

YD-38 Oral Cancer
L-Leucine

Uptake
0.79 [2]

YD-38 Oral Cancer Cell Growth 69 [1]

Saos2 Osteosarcoma
L-Leucine

Uptake
1.31 [3]

FOB (Normal) Osteoblastic
L-Leucine

Uptake
92.12 [3]

S2 (human

LAT1)
-

¹⁴C-Leucine

Uptake
0.14 [5]

S2 (human

LAT2)
-

¹⁴C-Leucine

Uptake
>10 [5]

8505c Thyroid Cancer
³H-Leucine

Uptake
0.069 ± 0.003 [13]

SW1736 Thyroid Cancer
³H-Leucine

Uptake
0.025 ± 0.002 [13]

MDA-MB-231
Triple-Negative

Breast Cancer
Cell Proliferation

Lower than Her-2

and luminal

subtypes

[14]

HCC1937
Triple-Negative

Breast Cancer
Cell Proliferation

Lower than Her-2

and luminal

subtypes

[14]
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In Vivo Efficacy
Preclinical in vivo studies using xenograft models have shown significant anti-tumor activity of

JPH203.

Table 3: In Vivo Activity of JPH203

Cancer Type Model
Dosage and
Administration

Outcome Reference

Cholangiocarcino

ma

Nude mice with

KKU-213

xenografts

12.5 and 25

mg/kg, i.v., daily

Significant dose-

dependent tumor

growth inhibition.

[1]

Colorectal

Cancer

Nude mice with

HT-29 xenografts

Intravenously

administered

Significant

growth inhibition

of tumors.

[15]

Castration-

Resistant

Prostate Cancer

Nude mice with

C4-2 xenografts

25 mg/kg, i.v.,

daily

Inhibited

proliferation of

C4-2 cells in a

castration

environment.

[9]

Triple-Negative

Breast Cancer

4T1-BALB/c

tumor-bearing

mice

12.5 mg/kg,

intraperitoneally

Significantly

inhibited tumor

growth.

[14]

Experimental Protocols
General In Vitro Experimental Workflow
The following diagram outlines a typical workflow for in vitro evaluation of JPH203.
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General workflow for in vitro studies of JPH203.

Leucine Uptake Assay
This protocol is a composite based on methodologies described in the cited literature.[3][13]

[16][17][18]

Cell Seeding: Plate cells (e.g., HT-29, Saos2) in 24-well plates and culture until they reach

approximately 80-90% confluency.

Wash and Starve: Wash the cells three times with pre-warmed Na⁺-free Hank's balanced

salt solution (HBSS). Incubate the cells in the same buffer at 37°C for 7-15 minutes to

deplete intracellular amino acids.

Inhibition: For co-incubation assays, add a solution containing radiolabeled leucine (e.g., 1

µM [¹⁴C]L-leucine or 30 µM L-[³H]leucine) and varying concentrations of JPH203 (e.g., 0-100
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µM) to the cells. For pre-incubation assays, treat cells with JPH203 for a specified time (e.g.,

30-120 minutes) before adding the radiolabeled leucine.

Uptake: Incubate the cells for a short period (e.g., 1-3 minutes) at 37°C to allow for leucine

uptake.

Termination and Wash: Stop the uptake by rapidly washing the cells three times with ice-cold

HBSS.

Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a

scintillation counter.

Data Analysis: Express the results as a percentage of the control (no JPH203) and calculate

the IC₅₀ value.

Cell Viability (MTT) Assay
This protocol is based on methodologies described in the cited literature.[3]

Cell Seeding: Seed cells (e.g., Saos2) at a density of 5x10³ cells/well in 24-well plates.

Treatment: After 24 hours, treat the cells with various concentrations of JPH203 for different

incubation times (e.g., 1-4 days).

MTT Addition: Add MTT solution to each well and incubate for a period that allows for

formazan crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis
This protocol is a generalized procedure based on descriptions in the literature.[3]

Cell Treatment and Lysis: Treat cells with the desired concentration of JPH203 for a

specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase
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inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

Electrophoresis: Separate equal amounts of protein by SDS-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of

interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-mTOR) overnight at 4°C.

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an

appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection

system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

GAPDH).

Clinical Development
JPH203 has undergone phase I clinical trials for advanced solid tumors. The recommended

phase II dose was established, and the drug was found to be well-tolerated, showing promising

results, particularly against biliary tract cancer.[1][19]

Conclusion
JPH203 is a promising anti-cancer agent that selectively targets LAT1, a transporter highly

expressed in many tumor types. Its mechanism of action, involving the induction of amino acid

starvation, leads to the inhibition of critical cell signaling pathways, resulting in reduced

proliferation and apoptosis. The extensive preclinical data, coupled with early clinical findings,

underscore the therapeutic potential of JPH203 and highlight LAT1 as a valuable target in
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oncology drug development. Further research and clinical investigation are warranted to fully

elucidate its efficacy across various cancer types and in combination with other therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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